alpha-Ionone

Description

Contextualization within Apocarotenoid Chemistry

Apocarotenoids are a diverse group of compounds formed from the oxidative cleavage of carotenoids, which are vital pigments in photosynthesis. wikipedia.orgresearchgate.netfrontiersin.org This degradation process, mediated by carotenoid cleavage dioxygenase (CCD) enzymes, results in the formation of various volatile and non-volatile compounds, including the phytohormones abscisic acid and strigolactones. wikipedia.orgresearchgate.netgoogle.com

Alpha-ionone (B122830) is specifically derived from the cleavage of α-carotene and other carotenoids containing an α-ionone ring. wikipedia.orgfrontiersin.org The biosynthesis involves the cyclization of lycopene (B16060) to form ε-carotene, which is then cleaved by a CCD enzyme to produce this compound. google.com This process is distinct from the formation of beta-ionone (B89335), which arises from the cleavage of β-carotene. wikipedia.orgnih.gov The specific type of acid used during synthetic cyclization of the precursor, pseudoionone (B86502), can also influence the ratio of alpha- to beta-ionone produced. mdpi.comperfumerflavorist.com Weaker acids like phosphoric acid tend to favor the formation of this compound. perfumerflavorist.comscentree.co

Significance in Natural and Synthetic Compound Studies

The importance of this compound extends to both the study of natural products and the development of synthetic methodologies. In nature, this compound is found in various plants, including flowers like violets and roses, as well as in some fruits and vegetables. ontosight.aifoodb.canewprotein.nethmdb.ca Its presence contributes to the characteristic aroma of these natural sources. ontosight.ai

From a synthetic perspective, this compound serves as a valuable building block and target molecule. Its synthesis, typically achieved through the condensation of citral (B94496) with acetone (B3395972) to form pseudoionone, followed by acid-catalyzed cyclization, is a classic example in organic chemistry. shivaexportsindia.comchemicalbook.comperfumerflavorist.com Researchers have developed various methods to control the stereochemistry of the final product, leading to the enantioselective synthesis of specific isomers of this compound and its derivatives. acs.orgacs.orgnih.gov These synthetic endeavors are crucial for producing this compound for commercial use and for creating novel compounds with potentially interesting biological activities. ontosight.ainih.gov Furthermore, biotechnological approaches using genetically modified microorganisms are being explored as a more sustainable and natural alternative to chemical synthesis. smolecule.comgoogle.comnewprotein.net

Interactive Data Table: Chemical Properties of this compound

Detailed Research Findings

Recent scientific investigations have shed light on the multifaceted biological activities of this compound. Studies have demonstrated its potential to influence cellular processes and exhibit protective effects.

One area of significant research is its role in plant defense. smolecule.com Pre-treatment of tomato plants with this compound vapor was found to decrease the survival rate of western flower thrips. researchgate.netnih.gov This effect appears to be independent of the jasmonic acid signaling pathway, a common plant defense mechanism. researchgate.netnih.gov Furthermore, this compound has been shown to induce the expression of defense-related genes in plants. researchgate.netnih.gov

In the context of human health, research suggests that this compound may possess anti-inflammatory and antioxidant properties. ontosight.aismolecule.comontosight.ai It has been shown to protect human dermal fibroblasts from damage caused by UVB radiation, a major contributor to skin photoaging. smolecule.com Studies on human keratinocytes have indicated that this compound can promote cell proliferation and migration, which are beneficial for epidermal barrier recovery. nih.gov Some research also points to its potential antimicrobial and neuroprotective effects. ontosight.ai

Interactive Data Table: Reported Biological Activities of this compound

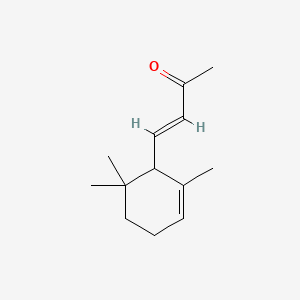

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLPKAIBPNNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044477 | |

| Record name | Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31798-12-6, 6901-97-9, 8013-90-9 | |

| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31798-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6901-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Alpha Ionone Biosynthesis and Metabolic Engineering Strategies

Natural Biosynthetic Pathways

The natural formation of alpha-ionone (B122830) is a multi-step process originating from carotenoid precursors.

Carotenoid Precursors and Enzymatic Cleavage Mechanisms

This compound is derived from the enzymatic cleavage of specific carotenoids, primarily α-carotene and ε-carotene. nih.govmdpi.com Carotenoids are C40 tetraterpenoid pigments synthesized from the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). google.comjustia.com These precursors are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. igem.orgresearchgate.net

The biosynthesis proceeds with the formation of the C20 intermediate, geranylgeranyl diphosphate (B83284) (GGPP), from which the first C40 carotenoid, phytoene (B131915), is synthesized. google.com A series of desaturation and isomerization reactions convert phytoene to lycopene (B16060). google.com The cyclization of lycopene is a critical branching point. The formation of α-carotene requires the action of two different enzymes: a lycopene ε-cyclase (LCYE) to form an ε-ring and a lycopene β-cyclase (LCYB) to form a β-ring. frontiersin.orgaocs.org The cleavage of the 9,10 (and/or 9',10') double bond of α-carotene or ε-carotene by specific enzymes yields this compound. google.comoup.com

Identification and Characterization of Carotenoid Cleavage Dioxygenases (CCDs) and Lycopene-Epsilon-Cyclases (LCYes)

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes responsible for the oxidative cleavage of carotenoids. mdpi.com Specifically, CCD1 and CCD4 are known to cleave carotenoids at the 9,10 and 9',10' positions to produce ionones. google.comgoogle.com The CCD1 enzyme, in particular, exhibits broad substrate specificity, capable of cleaving various linear and cyclic carotenoids, including α-carotene and β-carotene. google.comgoogle.com For instance, the CCD1 from Osmanthus fragrans (OfCCD1) has been shown to produce both alpha- and beta-ionone (B89335) from the cleavage of α- and β-carotene, respectively. google.comnih.gov Research on Osmanthus fragrans has shown that the transcript levels of OfCCD1, carotenoid content, and volatile emissions are subject to photorhythmic changes, generally increasing during daylight hours. oup.comnih.gov

Lycopene-epsilon-cyclases (LCYes) catalyze the formation of the ε-ring at the end of the lycopene molecule, a crucial step in the synthesis of α-carotene and ε-carotene. google.comgoogle.com There are two main classes of LCYes. One class, to which the majority of identified plant LCYes belong, can only add a single ε-ring, leading to the formation of δ-carotene. google.com The other class can catalyze the formation of two ε-rings, producing ε-carotene. google.com The LCYE from lettuce (Lactuca sativa) is a notable example of an enzyme that performs a double cyclization of lycopene to primarily produce ε-carotene. justia.com This is significant because the cleavage of ε-carotene can stoichiometrically yield two molecules of this compound. justia.com

Proposed Alternative Biosynthetic Routes from Terpenoid Precursors

While the primary route to this compound is through carotenoid degradation, all terpenoids, including carotenoids, share the same initial C5 precursors, IPP and DMAPP. igem.orgresearchgate.net These precursors are synthesized via the MVA and MEP pathways. nih.gov The condensation of these C5 units forms larger isoprenoid precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). igem.orga-star.edu.sg Theoretically, any organism that produces these terpenoid precursors has the potential to be engineered for this compound production by introducing the necessary downstream biosynthetic genes. For instance, the MVA pathway, naturally present in yeast, provides the foundational building blocks for engineering carotenoid and subsequently this compound production. justia.com

Advances in Microbial Biosynthesis and Biotransformation

Metabolic engineering of microorganisms offers a promising platform for the sustainable production of this compound.

Development of Heterologous Expression Systems and Engineered Microorganisms (e.g., Escherichia coli, Yarrowia lipolytica)

Both the bacterium Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been successfully engineered for this compound production. google.comnih.govnih.gov

Escherichia coli : Researchers have developed modular metabolic engineering systems in E. coli to produce various apocarotenoids, including this compound. nih.gov By introducing the necessary heterologous genes for the carotenoid pathway, such as those from Erwinia species, E. coli can be made to produce lycopene and its derivatives. google.com Subsequent expression of an LCYE and a CCD1 enables the conversion of these carotenoids to this compound. nih.gov One study reported achieving an this compound titer of 700 mg/L in a 5 L bioreactor using an engineered E. coli strain. mdpi.com

Yarrowia lipolytica : This yeast is an attractive host for terpenoid production due to its high flux through the native MVA pathway, which provides abundant acetyl-CoA and NADPH precursors. tandfonline.com Engineered Y. lipolytica strains have been developed to produce significant quantities of this compound. nih.gov For example, one engineered strain was reported to produce approximately 400 mg/L of this compound. nih.gov The oleaginous nature of Y. lipolytica may also provide a favorable hydrophobic environment for the biosynthesis of lipophilic compounds like carotenoids and ionones. tandfonline.com

Table 1: Examples of Engineered Microorganisms for this compound Production

| Microorganism | Key Engineering Strategies | Reported Titer | Reference |

|---|---|---|---|

| Escherichia coli | Modular metabolic engineering, thioredoxin-CCD1 fusion, overexpression of alkyl hydroperoxide reductase. | 480 mg/L in fed-batch fermentation. | nih.gov |

| Escherichia coli | Evolved thioredoxin-CCD1 fusion protein, overexpression of alkyl hydroperoxide reductase (ahpC/F) to reduce oxidative stress. | 700 mg/L in a 5 L bioreactor. | mdpi.com |

| Yarrowia lipolytica | Engineered mevalonate pathway, quantification of metabolic flux. | ~400 mg/L. | nih.gov |

Enzyme Engineering for Enhanced Catalytic Properties (e.g., Carotenoid Cleavage Dioxygenase 1 (CCD1) Mutagenesis, Fusion Enzymes)

A significant bottleneck in the microbial production of this compound is the low activity and promiscuity of the CCD1 enzyme. acs.orgresearchgate.net To address this, various enzyme engineering strategies have been employed.

Site-Directed Mutagenesis of CCD1 : Researchers have targeted specific structural elements of CCD1, such as the active site loop and various helices, for site-directed mutagenesis. acs.orgacs.orgnih.gov This approach aims to improve the catalytic efficiency and substrate specificity of the enzyme, thereby increasing the conversion of carotenoid precursors to this compound and reducing the formation of unwanted byproducts. researchgate.netacs.org

Fusion Enzymes : Another successful strategy involves creating fusion proteins to improve the efficiency of the biosynthetic pathway through substrate channeling. researchgate.net By fusing a mutated CCD1 with lycopene ε-cyclase (LCYE), the hydrophobic substrate (ε-carotene) produced by the membrane-bound LCYE is directly channeled to the CCD1 enzyme. researchgate.net This spatial proximity enhances the reaction rate and minimizes the diffusion of the intermediate into the cytoplasm, leading to a significant increase in this compound production. igem.orgresearchgate.net This fusion strategy has been shown to improve this compound concentration by over 2.5-fold compared to strains with non-fused enzymes. acs.orgresearchgate.net Combining these enzyme engineering approaches with metabolic engineering strategies has proven to be synergistic, further boosting production yields. acs.orgnih.gov

Metabolic Pathway Engineering for Precursor Supply and Flux Optimization

The microbial production of α-ionone hinges on the efficient supply of its precursor, ε-carotene, which is derived from the central isoprenoid pathway. Metabolic engineering efforts focus on optimizing the flux towards this precursor by addressing pathway bottlenecks and balancing the expression of key enzymes. nih.gova-star.edu.sg The biosynthesis of isoprenoids begins with the universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In most bacteria, these are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, while eukaryotes and some bacteria utilize the mevalonate (MVA) pathway. nih.gova-star.edu.sg

Downstream from IPP and DMAPP synthesis, the formation of ε-carotene requires the sequential action of several enzymes, including geranylgeranyl diphosphate (GGPP) synthase, phytoene synthase, phytoene desaturase, and lycopene ε-cyclase (LcyE). nih.govgoogle.com The final and often rate-limiting step in α-ionone production is the oxidative cleavage of ε-carotene, catalyzed by a carotenoid cleavage dioxygenase (CCD), most notably CCD1. researchgate.netacs.orgnih.gov The low intrinsic activity and promiscuity of CCD1 have been identified as significant hurdles. researchgate.netacs.orgnih.gov To address this, researchers have employed enzyme engineering techniques like site-directed mutagenesis of CCD1's structural elements. researchgate.netacs.orgnih.gov Another successful strategy involves fusing the LcyE and CCD1 enzymes, which promotes substrate channeling by increasing the proximity of the CCD1 enzyme to its membrane-anchored substrate, ε-carotene. researchgate.netacs.orgnih.gov This fusion strategy has been shown to improve α-ionone concentration by over 2.5-fold compared to strains with the unfused enzymes. acs.orgnih.gov

These integrated approaches, combining the optimization of precursor pathways with the engineering of the terminal enzyme, are synergistic and crucial for achieving high titers of α-ionone in microbial hosts. acs.orgnih.gov

| Engineering Strategy | Target Enzyme/Pathway | Host Organism | Outcome | Reference |

| Balanced Overexpression | IspG and IspH (MEP Pathway) | E. coli | Improved lycopene and β-carotene production. | nih.gov |

| Overexpression of Truncated Gene | HMG-CoA Reductase (tHMGR1) | S. cerevisiae | 2-fold increase in total carotenoids (to 32 mg/gDCW). | frontiersin.org |

| Site-Directed Mutagenesis & Enzyme Fusion | Carotenoid Cleavage Dioxygenase 1 (CCD1) & Lycopene ε-cyclase (LcyE) | E. coli | >2.5-fold improvement in α-ionone concentration. | researchgate.netacs.orgnih.gov |

| Modular Pathway Engineering | Heterologous MVA pathway & β-carotene synthesis pathway | E. coli | Achieved up to 32.4 mg/L of β-ionone in shake flasks. | frontiersin.org |

Stereoselective Biocatalytic Transformations and Derivatization (e.g., Reduction to Alpha-Ionol)

Biocatalysis offers a powerful tool for the stereoselective modification of α-ionone, yielding valuable derivatives such as α-ionol, an important fragrance compound. asm.orgresearchgate.net This transformation involves the reduction of the C-9 ketone group of α-ionone. jst.go.jp Whole-cell biotransformation using various microorganisms, particularly fungi, has been extensively explored for this purpose due to advantages like enzyme stability and efficient cofactor recycling. asm.org

The enzymatic reduction of racemic (±)-α-ionone can proceed with high stereoselectivity, producing specific enantiomers of α-ionol. For example, the fungus Epicoccum purpurascens has been shown to reduce (±)-α-ionone to exclusively yield the (–)-(6S,9R)- and (+)-(6R,9S)-α-ionol enantiomers. jst.go.jp Similarly, Glomerella cingulata catalyzes the reduction of the ketone to produce α-ionol with high enantiomeric excess (>99%). researchgate.net This high degree of selectivity is a significant advantage over traditional chemical reduction methods. asm.org

However, whole-cell biocatalysis can sometimes be complicated by competing enzymatic reactions. asm.org In the case of Glomerella cingulata, the primary product, (6S,9R)-α-ionol, can be further hydrogenated by an enoate reductase to form (6S,9R)-7,8-dihydro-α-ionol, an undesired by-product. asm.org Other fungi, like Aspergillus niger, can catalyze different transformations altogether, such as the conversion of α-ionone to products like cis- and trans-3-hydroxy-α-ionone and 3-oxo-α-ionone. researchgate.net Streptomyces strains have also been identified that perform highly regio- and stereoselective hydroxylation of α-ionone, converting the racemic substrate into (3R,6R)- and (3S,6S)-hydroxy-α-ionone. nih.gov

The key enzymes responsible for the desired reduction of the C=O bond in α,β-unsaturated ketones like α-ionone are allylic alcohol dehydrogenases. asm.org These enzymes, which are often NAD(P)-dependent and belong to the zinc-containing medium-chain alcohol dehydrogenase family, have been characterized in various microorganisms. asm.org The selection of a specific biocatalyst is therefore critical to control the reaction outcome and achieve high yields of the desired stereoisomer of α-ionol or other derivatives. jst.go.jpresearchgate.net

| Biocatalyst (Microorganism) | Substrate | Major Product(s) | Key Findings | Reference |

| Epicoccum purpurascens | (±)-α-ionone | (–)-(6S,9R)-α-ionol and (+)-(6R,9S)-α-ionol | Highly asymmetric reduction of the C-9 ketone. | jst.go.jp |

| Glomerella cingulata | (±)-α-ionone | (–)-(6S,9R)-α-ionol and (+)-(6R,9S)-α-ionol | High enantiomeric excess (>99%); subsequent reduction to dihydro-α-ionol observed. | asm.orgresearchgate.net |

| Streptomyces strains (e.g., S. fradiae) | (±)-α-ionone | (3R,6R)- and (3S,6S)-hydroxy-α-ionone | High regio- and stereoselectivity in hydroxylation. | nih.gov |

| Aspergillus niger JTS 191 | α-ionone | cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, 3-oxo-α-ionone | Catalyzes hydroxylation and oxidation rather than ketone reduction. | researchgate.net |

| Baker's Yeast (S. cerevisiae) | α-ionone | α-ionol | Selective reduction of the C=O moiety. | researchgate.net |

Strain Robustness and Oxidative Stress Management in Fermentation Processes

Transitioning microbial production of α-ionone from laboratory-scale flasks to large-scale bioreactors presents significant challenges, primarily related to maintaining strain robustness and managing oxidative stress. researchgate.netnih.gov While metabolic engineering can successfully increase yields in small volumes, these gains are often lost during process scale-up. researchgate.netnih.gov A key issue arises from the activity of carotenoid cleavage dioxygenase (CCD1), the enzyme that produces α-ionone from ε-carotene. researchgate.netnih.gov

To counteract this, strategies for mediating oxidative stress are essential for developing robust production strains. researchgate.netnih.gov One effective approach is to engineer the host organism to better manage ROS. researchgate.net In E. coli, the overexpression of the alkyl hydroperoxide reductase system, encoded by the ahpC and ahpF genes, has proven successful. researchgate.netnih.govmdpi.com This system directly detoxifies H₂O₂, mitigating its damaging effects. researchgate.net In one study, co-expressing ahpC/F in an α-ionone producing strain partially solved the yield-loss problem observed in flasks, improving the titer from 2.4 mg/L/OD to 5.0 mg/L/OD. researchgate.netnih.gov

By integrating oxidative stress management with pathway optimization, researchers have developed robust strains capable of high-level production during scale-up. researchgate.net This combined approach led to the highest reported α-ionone titer of approximately 700 mg/L in a 5-L bioreactor, highlighting the critical importance of ensuring strain stability for industrial-scale fermentation. researchgate.netnih.gov These findings provide a valuable strategy for the biosynthesis of other high-value apocarotenoids where oxygenase activity and oxidative stress are inherent challenges. researchgate.netnih.gov

| Challenge | Cause | Consequence | Mitigation Strategy | Result | Reference |

| Oxidative Stress | H₂O₂ by-product from excessive CCD1 activity with high oxygen supply. | Degradation of the precursor lycopene. | Overexpression of alkyl hydroperoxide reductase (ahpC/F). | Reduced oxidative stress, improved α-ionone yield in flasks. | researchgate.netnih.govmdpi.com |

| Poor Scalability | Increased oxidative stress and precursor degradation under high aeration in bioreactors. | Significant drop in α-ionone yield from tube to flask/bioreactor. | Combining pathway engineering with oxidative stress mediation (ahpC/F overexpression). | Improved strain robustness and achievement of ~700 mg/L titer in a 5-L bioreactor. | researchgate.netnih.gov |

Chemical Synthesis Methodologies and Stereochemical Control of Alpha Ionone

Foundational Chemical Synthetic Routes

The classical and most common industrial approach to synthesizing ionones is a two-step process that begins with readily available starting materials. mdpi.comwikipedia.org This method, while effective for producing mixtures of ionone (B8125255) isomers, laid the groundwork for future synthetic refinements.

The landmark synthesis of ionone was first achieved by Tiemann and Krueger in 1893. mdpi.comacs.org This process involves two distinct stages:

Aldol (B89426) Condensation to Pseudoionone (B86502) : The synthesis begins with a base-catalyzed aldol condensation of citral (B94496) with acetone (B3395972). mdpi.comwikipedia.org The reaction is typically carried out in an alkaline medium, where a basic catalyst abstracts a proton from acetone to form a carbanion. wikipedia.org This nucleophile then attacks the carbonyl group of citral. wikipedia.org Subsequent dehydration of the aldol addition product yields pseudoionone. wikipedia.orgperfumerflavorist.com A variety of basic catalysts can be used, including sodium hydroxide (B78521), potassium hydroxide, and barium hydroxide, often yielding pseudoionone in the 70-80% range. perfumerflavorist.com The use of phase transfer catalysis with sodium hydroxide has been shown to increase yields up to 82%. google.com

Acid-Catalyzed Cyclization to Ionones : In the second step, the intermediate pseudoionone is subjected to acid-catalyzed cyclization to form a mixture of ionone isomers, primarily alpha- and beta-ionone (B89335). mdpi.comwpmucdn.com The process is initiated by the protonation of the pseudoionone carbonyl group, followed by an intramolecular attack to form a six-membered ring and a carbocation intermediate. wpmucdn.comwpmucdn.com The final product distribution is highly dependent on the reaction conditions. mdpi.com It has been demonstrated that alpha-ionone (B122830) is the initial cyclization product, which can then rearrange into the more thermodynamically stable beta-ionone under the influence of the acid catalyst, especially at increased temperatures. perfumerflavorist.com

The choice of catalyst and reaction conditions in both stages of the Tiemann-Krueger synthesis is critical for controlling the yield and, most importantly, the ratio of alpha- to beta-ionone in the final product.

For the initial aldol condensation, solid base catalysts like lithium-modified magnesium oxide (Li/MgO) have been studied as alternatives to traditional liquid bases, offering high activity and selectivity for pseudoionone. taylorfrancis.comconicet.gov.ar The catalytic activity is directly related to the density of strong basic sites on the catalyst surface. taylorfrancis.comconicet.gov.ar

In the crucial cyclization step, the strength and nature of the acid catalyst directly govern the isomer distribution. mdpi.comwpmucdn.comunl.edu.ar

Weaker acids , such as 85% phosphoric acid or other mild acids like fumaric acid, favor the formation of This compound . mdpi.comperfumerflavorist.comresearchgate.net Using phosphoric acid can result in a product mixture containing up to 80% this compound. scentree.coscentree.co

Stronger acids , like concentrated sulfuric acid, promote the rearrangement of the initially formed this compound to the thermodynamically more stable beta-ionone . mdpi.comresearchgate.net

Lewis acids , such as boron trifluoride (BF₃), have also been reported as suitable catalysts for producing this compound. scentree.coresearchgate.net

Research using solid Brønsted acid catalysts has provided detailed insights into how acid strength affects isomer selectivity. The final isomer distribution is a result of both direct cyclization from pseudoionone and subsequent isomer interconversions, with the stability order being γ < α < β. unl.edu.arconicet.gov.ar

| Catalyst | Relative Acid Strength (H₀) | α-Ionone (%) | β-Ionone (%) | γ-Ionone (%) |

|---|---|---|---|---|

| Amberlyst 35W | -2.65 (Weakest) | 61 | ~20 | ~19 |

| HPAS (HPA/SiO₂) | -13.2 (Intermediate) | ~40 | ~20 | ~40 |

| TFAS (TFA/SiO₂) | -14.6 (Strongest) | ~30 | ~50 | ~20 |

Stereoselective and Enantioselective Synthesis

While the classical synthesis produces a racemic mixture, the distinct olfactory properties of this compound's enantiomers—(R)-alpha-ionone being floral and violet-like, while the (S)-enantiomer is more woody—have driven the development of asymmetric syntheses. google.com

Significant progress has been made in developing synthetic routes that yield this compound with very high enantiomeric excess (ee). acs.orgnih.gov One highly efficient pathway achieves an ee of ≥99% by starting from an enantiopure building block. acs.orgnih.gov Other methods rely on the stereospecificity of enzymes to resolve racemic mixtures or create chiral centers with high fidelity. rsc.orgrsc.org For instance, enzyme-mediated reactions involving the acetylation of racemic α-ionol or hydrolysis of its acetate (B1210297) can be used to separate the enantiomers effectively. rsc.orgrsc.org Another advanced method uses an anti-SN2' substitution with functionalized zinc organometallics to produce (R)-α-ionone in 97% ee. acs.org

The key to modern enantioselective synthesis lies in introducing chirality in a controlled manner. This is achieved through two primary strategies:

Chiral Building Blocks : A successful approach involves diverging pathways starting from enantiopure (R)- or (S)-α-cyclogeraniol. acs.orgnih.gov These crucial chiral intermediates can be prepared from inexpensive geranyl acetate. acs.org The synthesis employs a Sharpless asymmetric dihydroxylation to set the initial stereocenter, followed by a regioselective biomimetic cyclization promoted by zirconium tetrachloride (ZrCl₄) to form the chiral ring structure. acs.orgnih.gov

Asymmetric Methodologies : Biocatalysis offers a powerful tool for stereocontrol. Lipases are frequently used for the kinetic resolution of racemic α-ionol through enantioselective acetylation, yielding enantiopure alcohol and its corresponding acetate. rsc.orgnih.gov The separated, enantiopure α-ionol can then be oxidized to the desired (R)- or (S)-α-ionone. rsc.org Asymmetric oxidation using biocatalysts like the HasA system has also been explored to convert racemic α-ionol into α-ionone, preferentially leaving one enantiomer of the starting alcohol. jst.go.jp

Synthetic Routes to this compound Derivatives and Analogues

The this compound scaffold serves as a versatile starting point for the synthesis of numerous derivatives and analogues, some of which are important flavor compounds or biologically active molecules in their own right.

Oxidized Derivatives : Oxidation of this compound can yield various products. For example, tert-butyl chromate (B82759) oxidation of (-)-ethyl α-ionylideneacetate (itself prepared from (-)-α-ionone via a Wittig reaction) produces (-)-ethyl 4′-keto-α-ionylideneacetate. oup.com Biotransformation using Streptomyces strains can introduce a hydroxyl group with high regio- and stereoselectivity to produce (3R,6R)- and (3S,6S)-hydroxy-α-ionone from racemic this compound. researchgate.net

Reduced Derivatives : The C-9 ketone of this compound can be reduced to form α-ionol. nih.gov Biotransformation using the fungus Epicoccum purpurascens on racemic this compound yields exclusively the (6S,9R)- and (6R,9S)-α-ionol diastereomers, demonstrating high asymmetry in the reduction. nih.gov

Structural Analogues : The core structure can be modified to create important analogues. A notable example is the synthesis of α-damascone from α-ionone, which involves a four-step sequence of oximization, epoxidation, dehydration, and reduction. bibliotekanauki.pl Other synthetic work has focused on creating 13-alkyl-substituted alpha-ionones to study structure-odor relationships or on synthesizing retro-α-ionone analogues through deconjugative isomerization. nih.govtandfonline.com A chemo-enzymatic approach has been developed for synthesizing 4,5-didehydro-α-ionone, starting from racemic α-ionone and involving key steps like epoxidation and reductive elimination of an allylic alcohol. nih.gov

Investigating Biological Roles and Molecular Mechanisms of Alpha Ionone

Mammalian Cellular Signaling and Molecular Targets

In mammals, alpha-ionone (B122830) is recognized by specific olfactory receptors, which are not confined to the nasal cavity but are also found in other tissues. Its interaction with these receptors can trigger distinct cellular signaling cascades.

This compound has been identified as an activator of the olfactory receptor OR10A6. medchemexpress.com Activation of this receptor in skin squamous cell carcinoma cells by this compound leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the Hippo signaling pathway. medchemexpress.comresearchgate.net This cascade ultimately induces apoptosis, or programmed cell death, in the cancer cells. medchemexpress.com

The interaction of this compound with another olfactory receptor, OR51E2 (also known as PSGR), is more complex. While once considered an antagonist, recent studies have shown that this compound can act as an agonist for OR51E2 in the context of LNCaP prostate cancer cells. nih.gov In this specific cell line, its activation of OR51E2 was found to promote tumor growth, contrasting with the effects of the related compound β-ionone, which primarily promoted cell invasiveness. nih.gov This indicates that structurally similar molecules can induce different cellular effects through the same receptor, possibly by coupling to different downstream pathways. nih.gov

Table 3: Interaction of this compound with Mammalian Olfactory Receptors

| Olfactory Receptor | Cell Type | Role of this compound | Cellular Outcome | Reference |

| OR10A6 | A431 (Skin Squamous Cell Carcinoma) | Activator | Induces apoptosis via Hippo signaling pathway. medchemexpress.comresearchgate.net | medchemexpress.com, researchgate.net |

| OR51E2 (PSGR) | LNCaP (Prostate Cancer) | Agonist | Promotes tumor growth. nih.gov | nih.gov |

Downstream Signaling Pathway Modulation (e.g., Cyclic Adenosine Monophosphate, AMP-activated protein kinase, Protein Kinase A-CREB, Hippo pathway)

This compound has been shown to modulate several key intracellular signaling pathways, demonstrating its influence on cellular function through complex regulatory networks. Research has particularly highlighted its role in activating Cyclic Adenosine Monophosphate (cAMP) and the Hippo signaling pathways, with direct consequences for cellular behavior.

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA): In human immortalized keratinocytes (HaCaT cells), this compound treatment leads to a dose-dependent increase in intracellular cAMP levels. researchgate.net This elevation of the second messenger cAMP is critical for the compound's effects on these skin cells, as the observed enhancements in cell proliferation and migration are nullified by a cAMP inhibitor. researchgate.net The activation of the cAMP signaling pathway is a primary mechanism for the biological activity of this compound in keratinocytes. nih.gov In squamous cell carcinoma cells, the activation of the olfactory receptor OR10A6 by this compound directly leads to the production of cAMP and Protein Kinase A (PKA), a primary downstream effector of cAMP.

Hippo Pathway: In the context of skin cancer, this compound has been identified as an activator of the Hippo tumor suppressor pathway. frontiersin.org In A431 human squamous cell carcinoma cells, this compound treatment induces the phosphorylation of the core Hippo pathway proteins: Large Tumor Suppressor Kinase (LATS), Yes-associated protein (YAP), and Transcriptional coactivator with PDZ-binding motif (TAZ). frontiersin.org This phosphorylation cascade is a key mechanism behind the compound's anti-tumorigenic effects in this cell model. frontiersin.org

Currently, there is limited specific research detailing the direct modulation of the AMP-activated protein kinase (AMPK) pathway by this compound.

Table 1: Modulation of Signaling Pathways by this compound

| Pathway | Cellular Model | Key Molecular Events | Resulting Effect |

|---|---|---|---|

| cAMP/PKA | Human Keratinocytes (HaCaT) | Increased intracellular cAMP levels. researchgate.net | Promotion of cell proliferation and migration. researchgate.net |

| Squamous Carcinoma (A431) | Activation of OR10A6, leading to cAMP and PKA production. | Initiation of anti-tumorigenic signaling. |

| Hippo Pathway | Squamous Carcinoma (A431) | Increased phosphorylation of LATS, YAP, and TAZ. frontiersin.org | Suppression of tumorigenesis. frontiersin.org |

Cellular Responses to Oxidative Stress and Redox Homeostasis

The direct role of this compound in modulating oxidative stress and maintaining redox homeostasis in mammalian cells is an area with limited specific investigation in the available scientific literature. While the broader ionone (B8125255) chemical family and related carotenoid compounds are noted for their antioxidant properties, the specific mechanisms attributable to this compound are not as well-elucidated as those for its isomer, beta-ionone (B89335). mdpi.com

One study related to the biosynthesis of this compound in engineered E. coli noted that the process could increase oxidative stress, evidenced by the accumulation of hydrogen peroxide (H2O2). nih.gov However, this finding relates to the production of the compound in a microbial system rather than the effect of exogenously applied this compound on cellular redox balance in mammalian models. nih.gov Therefore, further research is required to determine if and how this compound directly participates in cellular antioxidant defenses or influences the response to oxidative insults.

Influence on Epidermal Keratinocyte Functionality and Barrier Repair

This compound demonstrates significant beneficial effects on the functionality of epidermal keratinocytes and the process of skin barrier repair. researchgate.netnih.gov In-vitro studies using human immortalized keratinocytes (HaCaT cells) have provided detailed insights into these effects.

Treatment with this compound significantly enhances the proliferation of HaCaT cells in a dose-dependent manner. researchgate.net It also promotes keratinocyte migration, a crucial process for wound healing and re-epithelialization. nih.gov These effects are mechanistically linked to the activation of the cAMP signaling pathway, as they are reversed in the presence of a cAMP inhibitor. researchgate.net

Furthermore, this compound upregulates the gene expression of key molecules involved in skin hydration and defense. Specifically, it increases the mRNA levels of Hyaluronic Acid Synthase 2 (HAS2) and Hyaluronic Acid Synthase 3 (HAS3), leading to enhanced production of hyaluronic acid. nih.gov It also boosts the expression and production of human β-defensin-2 (HBD-2), an antimicrobial peptide involved in wound healing processes. nih.gov

In an in vivo setting, topical application of hydrogels containing this compound was shown to accelerate the recovery of the epidermal barrier on human skin following disruption. researchgate.net This was evidenced by a significant increase in the barrier recovery rate, suggesting that this compound can improve epidermal permeability barrier function and enhance stratum corneum hydration. nih.gov

Table 2: Effects of this compound on Keratinocyte Function

| Cellular Process | Cellular Model | Key Molecular Effects | Outcome |

|---|---|---|---|

| Proliferation | HaCaT | cAMP-mediated signaling. researchgate.net | Increased cell proliferation. researchgate.net |

| Migration | HaCaT | cAMP-mediated signaling. researchgate.net | Enhanced cell migration. researchgate.net |

| Hydration | HaCaT | Upregulation of HAS2 and HAS3 mRNA. nih.gov | Increased hyaluronic acid production. nih.gov |

| Innate Defense | HaCaT | Upregulation of HBD-2 mRNA and protein. nih.gov | Increased human β-defensin-2 production. nih.gov |

| Barrier Repair | Human Volunteers | Not specified | Accelerated epidermal barrier recovery. researchgate.net |

Investigations into Anti-inflammatory Properties and Underlying Mechanisms

While the ionone family of compounds, particularly beta-ionone, has been studied for anti-inflammatory activities, the specific underlying molecular mechanisms for this compound are not as extensively documented in scientific literature. maxapress.comresearchgate.net Research has shown that this compound derivatives can exhibit anti-inflammatory effects, though the structure-activity relationships remain inconclusive. encyclopedia.pub The anti-inflammatory actions of its isomer, beta-ionone, are often linked to the suppression of pathways like NF-κB and MAPK. researchgate.net However, direct evidence detailing similar mechanisms for this compound itself is limited, and this remains an area requiring further focused investigation.

Molecular Studies on Anti-tumorigenic Mechanisms in Cellular Models

Molecular studies have revealed that this compound possesses anti-tumorigenic properties in certain cellular models, primarily through the activation of ectopically expressed olfactory receptors. However, its effects appear to be highly context- and cell-type-dependent.

Squamous Cell Carcinoma: In A431 human squamous cell carcinoma cells, this compound demonstrates anti-cancer effects by acting as a ligand for the olfactory receptor OR10A6. frontiersin.org Activation of this receptor initiates a signaling cascade that stimulates the Hippo pathway. frontiersin.org This leads to the increased phosphorylation of the core proteins LATS, YAP, and TAZ. frontiersin.org The downstream effect of this pathway activation is the inhibition of cancer cell proliferation and migration, as well as the induction of apoptosis. frontiersin.org

Prostate Cancer: In contrast, the role of this compound in prostate cancer models is more complex. In LNCaP prostate cancer cells, this compound has been identified as an agonist for a different olfactory receptor, OR51E2. mdpi.comnih.gov In this specific cellular context, activation of OR51E2 by this compound was found to sustain LNCaP cell growth and promote tumor growth in vivo. nih.gov This finding highlights that this compound can induce different, and even opposing, cellular effects depending on the receptor it activates and the specific cancer cell type, a phenomenon known as biased agonism. mdpi.com

Table 3: Anti-tumorigenic Mechanisms of this compound in Cellular Models

| Cancer Model | Receptor Target | Signaling Pathway | Molecular Effect | Cellular Outcome |

|---|---|---|---|---|

| Squamous Cell Carcinoma (A431) | OR10A6 | Hippo Pathway | Increased phosphorylation of LATS, YAP, TAZ. frontiersin.org | Inhibition of proliferation/migration; induction of apoptosis. frontiersin.org |

| Prostate Cancer (LNCaP) | OR51E2 | Not fully specified | Agonist activity. mdpi.comnih.gov | Sustained cell growth. nih.gov |

Advanced Analytical Techniques for Alpha Ionone Characterization and Detection

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in isolating and quantifying alpha-ionone (B122830) from complex mixtures such as essential oils and food products.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. oup.comresearchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the precise mass identification of mass spectrometry. oup.com In the analysis of fruit juices and other beverages, GC-MS can identify and quantify this compound, providing insights into the volatile profile. researchgate.netnih.gov The technique is also essential for analyzing fragrance allergens in personal care products, where this compound can be present. mdpi.com

For sample preparation, headspace solid-phase microextraction (HS-SPME) is often employed to extract volatile compounds from the matrix before GC-MS analysis. researchgate.netnih.gov This pre-concentration step enhances the sensitivity of the method, allowing for the detection of trace amounts of this compound. thirdroom.org The mass spectrum of this compound typically shows characteristic fragment ions that are used for its identification. researchgate.netnih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column Type | DB-5 MS (5%-phenyl)-methylpolysiloxane or similar non-polar column mdpi.com |

| Column Dimensions | 30 m x 0.25-0.32 mm ID, 0.25 µm film thickness mdpi.comgcms.cz |

| Carrier Gas | Helium or Hydrogen mdpi.comgcms.cz |

| Oven Program | Initial temp. 50-60°C, ramped to 200-230°C mdpi.comgcms.cz |

| Injection Mode | Split/Splitless shimadzu.com |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or Orbitrap) researchgate.netgcms.cz |

| Ionization Mode | Electron Impact (EI) longdom.org |

Liquid Chromatography (LC) Methodologies for Trace-Level Analysis

While GC-MS is prevalent for volatile analysis, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative for the analysis of this compound, especially for non-volatile precursors or when derivatization is employed. researchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC) with C18 or C30 columns is a common approach. sielc.commdpi.com For detection, HPLC can be coupled with UV/Visible or mass spectrometric detectors (LC-MS). longdom.orgresearchgate.net LC-MS has become increasingly important for determining trace levels of carbonyl compounds. longdom.org

Recent developments in LC-MS, including the use of atmospheric pressure chemical ionization (APCI), have improved the ability to identify and quantify carotenoid-related compounds like ionones. researchgate.netresearchgate.net These methods are valuable for studying the biosynthetic pathways of this compound. google.comgoogle.com

Multidimensional Chromatography for Enhanced Resolution

For highly complex samples where co-elution is a problem in single-dimension chromatography, multidimensional gas chromatography (MDGC) provides enhanced separation power. acs.orgacs.org This technique uses two or more columns with different selectivities to resolve compounds that overlap in a single column separation. acs.orgresearchgate.net Heart-cutting MDGC (GC-GC) and comprehensive two-dimensional GC (GCxGC) are two common configurations. researchgate.netresearchgate.net

In heart-cutting MDGC, specific portions of the eluent from the first column are transferred to a second, often chiral, column for further separation. researchgate.netnih.gov This is particularly useful for the enantioselective analysis of this compound in complex matrices like wine. researchgate.netnih.govmdpi.com GCxGC provides a comprehensive separation of the entire sample by subjecting it to two different separation mechanisms, which is advantageous for analyzing complex mixtures like essential oils. acs.orgmdpi.comnih.gov

Stereochemical Analysis and Enantiodifferentiation

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers, (R)- and (S)-alpha-ionone. google.com These enantiomers often exhibit different sensory properties and their relative abundance can indicate the origin of the compound.

Application of Chiral Stationary Phases in Gas Chromatography

The separation of this compound enantiomers is achieved using gas chromatography with a chiral stationary phase (CSP). researchgate.netnih.govsigmaaldrich.cn These CSPs are typically based on modified cyclodextrins, which are capable of forming transient diastereomeric complexes with the enantiomers, leading to their separation. researchgate.netnih.govtum.de

Several types of cyclodextrin (B1172386) derivatives have been successfully used as chiral selectors for this compound, including methylated and acylated beta- and gamma-cyclodextrins. researchgate.netnih.gov The choice of the specific CSP and the chromatographic conditions, such as temperature and column dimensions, are critical for achieving good resolution of the enantiomers. gcms.czuctm.edu

Table 2: Chiral Stationary Phases for this compound Enantioseparation

| Chiral Stationary Phase | Application | Reference |

|---|---|---|

| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | GC enantiomer separation | nih.gov |

| Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-gamma-cyclodextrin | GC enantiomer separation | nih.gov |

| CP-Chirasil-Dex CB | HS-SPME-GC-MS analysis of strawberry flavor | pan.olsztyn.plbibliotekanauki.plpan.olsztyn.pl |

| Rt-βDEXsm | GC separation of various chiral compounds including α-ionone | gcms.cz |

| Hydrodex β-3P and Hydrodex β-TBDAc | GC separation of rose oil chiral components | uctm.edu |

Enantiomeric Ratio Determination for Source Authenticity

The determination of the enantiomeric ratio of this compound is a powerful tool for authenticity control of food and fragrance products. thirdroom.orgresearchgate.net Naturally occurring this compound, for instance in raspberries, consists almost exclusively of the (R)-enantiomer. google.comresearchgate.netresearchgate.net In contrast, synthetic this compound is typically a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. google.comresearchgate.net

Therefore, the presence of a significant amount of the (S)-enantiomer in a product claiming to have natural raspberry flavor can be an indicator of adulteration with synthetic this compound. thirdroom.orgresearchgate.net This principle is applied to authenticate flavors in various food products, including raspberry jams, sodas, and wines. researchgate.netnih.govresearchgate.net Chiral GC-MS is the primary technique used to determine these enantiomeric ratios. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation (e.g., Mass Spectrometry Fragmentation Analysis)

Spectroscopic analysis provides a detailed fingerprint of this compound, allowing for its unambiguous identification and the elucidation of its chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound displays characteristic signals for its different types of protons. squarespace.com For instance, the olefinic protons of the α,β-unsaturated ketone system appear as distinct doublets, while the proton on the cyclohexene (B86901) ring has a unique chemical shift. squarespace.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in the this compound molecule resonates at a specific chemical shift, which is influenced by its chemical environment. nih.govchemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of a conjugated ketone and carbon-carbon double bonds. wpmucdn.com The C=O stretch of the ketone and the C=C stretches of the alkene moieties are particularly prominent. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-systems within a molecule. wpmucdn.com this compound exhibits a characteristic UV absorbance maximum due to the presence of the conjugated enone system. wpmucdn.com

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. aaup.edu This technique is highly sensitive and instrumental in the structural elucidation of organic compounds. aaup.eduresearchgate.net In the mass spectrometer, this compound is ionized, typically by electron impact (EI), which causes the molecule to fragment in predictable ways. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, along with a series of fragment ion peaks. aaup.edu

The fragmentation of this compound involves several characteristic cleavage pathways, including α-cleavage, β-cleavage, and Retro-Diels-Alder reactions. aaup.eduresearchgate.net The analysis of these fragmentation patterns is a cornerstone of its structural confirmation. aaup.eduresearchgate.netccsenet.org The most abundant ion in the mass spectrum is referred to as the base peak. aaup.edu For this compound, the molecular ion undergoes two primary cleavages: a β-cleavage losing a methyl acylium radical and a Retro-Diels-Alder cleavage. researchgate.net Further fragmentation of these initial ions leads to other characteristic peaks in the spectrum. researchgate.net

Below are interactive data tables summarizing the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃) chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| A | 6.60 |

| B | 6.07 |

| C | 5.50 |

| D | 2.27 |

| E | 2.251 |

| F | 2.04 |

| G | 1.57 |

| J | 1.67 to 1.03 |

| K | 0.932 |

| L | 0.858 |

¹³C NMR Spectroscopic Data for this compound (CDCl₃) nih.govchemicalbook.com

| Peak Number | Chemical Shift (ppm) | Intensity |

| 1 | 198.26 | 604 |

| 2 | 148.93 | 960 |

| 3 | 132.38 | 1000 |

| 4 | 131.95 | 995 |

| 5 | 122.68 | 871 |

| 6 | 54.34 | 931 |

| 7 | 32.53 | 787 |

| 8 | 31.27 | 847 |

| 9 | 27.80 | 688 |

| 10 | 26.94 | 554 |

| 11 | 26.83 | 698 |

| 12 | 23.04 | 807 |

| 13 | 22.77 | 649 |

Major Mass Spectrometry Fragments of this compound nih.govaaup.eduresearchgate.net

| m/z | Proposed Fragment Identity |

| 192 | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ |

| 149 | Result of further fragmentation |

| 136 | Result of Retro-Diels-Alder cleavage |

| 121 | Base Peak |

| 93 | Fragment from m/z = 121 |

| 77 | Fragment from m/z = 93 |

| 43 | Acylium ion [CH₃CO]⁺ |

Environmental Fate and Industrial Research Applications of Alpha Ionone

Comparative Environmental Impact of Production Processes (Chemical vs. Biotechnological)

The production of alpha-ionone (B122830) is primarily accomplished through two distinct routes: traditional chemical synthesis and modern biotechnological methods. Each pathway presents a different environmental impact profile.

Chemical Synthesis: The conventional method for producing this compound is the Tiemann synthesis, a two-step process that begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form pseudoionone (B86502). google.comresearchgate.netwpmucdn.com This intermediate is then cyclized using an acid catalyst, typically phosphoric acid, to yield this compound. google.comresearchgate.net While this method has been used for over a century, it is associated with several environmental concerns. google.comresearchgate.net The process can involve toxic precursors and the use of strong acids can lead to effluent disposal challenges. scentspiracy.comgoogle.com

Biotechnological Production: As consumer demand for natural and sustainable ingredients grows, biotechnological production of this compound has emerged as a promising alternative. researchgate.net These methods typically utilize microbial fermentation, where genetically engineered microorganisms, such as specific yeast strains, synthesize the compound. google.comgoogle.com This approach is considered more environmentally friendly and sustainable. google.comgoogle.com Biosynthesis can reduce the reliance on petrochemical-based precursors and lessen the environmental impact associated with large-scale cultivation and extraction from natural plant sources. scentspiracy.comgoogle.com For instance, producing just one gram of natural this compound from raspberries requires approximately one hundred tons of the fruit. google.com Fermentative methods offer a way to produce enantiomerically pure (R)-alpha-ionone, which is prized for its specific aroma, without the formation of racemic mixtures that occur in chemical synthesis. google.comgoogle.comgoogle.com

Interactive Data Table: Comparison of this compound Production Processes

| Feature | Chemical Synthesis | Biotechnological Production |

| Primary Feedstock | Citral (often from petrochemicals), Acetone google.comresearchgate.net | Renewable sugars, engineered microorganisms google.comgoogle.com |

| Key Process | Aldol condensation followed by acid-catalyzed cyclization google.comresearchgate.net | Microbial fermentation google.comgoogle.com |

| Key Byproducts/Waste | Acidic effluent, potential for toxic precursor residue scentspiracy.comgoogle.com | Biomass, CO2 (can be captured) |

| Sustainability Profile | Lower; relies on non-renewable resources, potential for hazardous waste google.comglobalgrowthinsights.com | Higher; uses renewable feedstock, considered a "green" process google.comgoogle.com |

| Product Specificity | Produces a racemic mixture of (R) and (S) enantiomers google.com | Can produce enantiomerically pure (R)-alpha-ionone google.comgoogle.com |

Identification of Degradation Pathways and Byproducts in Various Matrices

The degradation of this compound is a key aspect of its environmental fate and its function in specific applications like propellants.

In environmental matrices, this compound is expected to undergo biodegradation. While specific pathways in soil and water are not extensively detailed in the provided research, its structure suggests it is susceptible to microbial action.

Interactive Data Table: Identified Degradation Products of this compound in Propellants

| Original Compound | Application Matrix | Identified Degradation Byproducts | Reference |

| This compound | Nitrocellulose-based propellants | 3-oxo-α-ionone | researchgate.netresearchgate.netdntb.gov.ua |

| 4-oxo-β-ionone | researchgate.netresearchgate.netdntb.gov.ua | ||

| 4,5-epoxy-α-ionone | researchgate.netresearchgate.netdntb.gov.ua |

Novel Applications in Material Science Research (e.g., Propellant Stabilization)

Beyond its traditional use in fragrances and flavors, this compound is the subject of research for novel applications in material science, most notably as a "green" stabilizer for energetic materials.

Traditional stabilizers used in single and double-base smokeless powders, such as diphenylamine, are effective but can produce toxic and potentially carcinogenic byproducts as they degrade. researchgate.netresearchgate.netd-nb.info This has prompted a search for safer, more environmentally friendly alternatives. researchgate.netresearchgate.net this compound has been identified as a highly effective green stabilizer for all nitrate (B79036) ester-based propellants. researchgate.netresearchgate.net

Research findings indicate that propellants stabilized with this compound demonstrate excellent chemical stability. researchgate.net Heat flow microcalorimetry tests show that the heat flow remains stable over time, and the onset of autocatalysis is delayed by a factor of two to three compared to propellants using conventional stabilizers. researchgate.netresearchgate.netdntb.gov.ua This suggests that this compound can significantly extend the shelf life of propellant powders, which are required to remain chemically stable for at least ten years under standard storage conditions (25°C). researchgate.netdntb.gov.uaresearchgate.net The stabilizing effect of this compound is further enhanced by its degradation products, which also scavenge decomposition radicals. researchgate.netdntb.gov.ua This research positions this compound as a viable, non-toxic, and effective replacement for traditional stabilizers in the defense and aerospace industries. google.comd-nb.info

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.